molecular formula C9H14F2O3 B6609398 3-(4,4-difluorocyclohexyl)-2-hydroxypropanoic acid CAS No. 2166959-64-2

3-(4,4-difluorocyclohexyl)-2-hydroxypropanoic acid

Cat. No.: B6609398
CAS No.: 2166959-64-2
M. Wt: 208.20 g/mol
InChI Key: AADNKUFAWITBRI-UHFFFAOYSA-N
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Description

3-(4,4-Difluorocyclohexyl)-2-hydroxypropanoic acid is a chemical compound characterized by the presence of a difluorocyclohexyl group attached to a hydroxypropanoic acid backbone

Preparation Methods

The synthesis of 3-(4,4-difluorocyclohexyl)-2-hydroxypropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4,4-difluorocyclohexanone.

    Reaction with Aldehyde: The 4,4-difluorocyclohexanone is then reacted with an appropriate aldehyde under basic conditions to form the corresponding aldol product.

    Reduction: The aldol product is subsequently reduced to yield the desired this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3-(4,4-Difluorocyclohexyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxy group to an alkane or other functional groups.

    Substitution: The difluorocyclohexyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4,4-Difluorocyclohexyl)-2-hydroxypropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4,4-difluorocyclohexyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The difluorocyclohexyl group may enhance binding affinity to certain enzymes or receptors, leading to modulation of their activity. The hydroxypropanoic acid backbone can participate in hydrogen bonding and other interactions that contribute to the compound’s overall effect.

Comparison with Similar Compounds

3-(4,4-Difluorocyclohexyl)-2-hydroxypropanoic acid can be compared with similar compounds such as:

    3-(4,4-Difluorocyclohexyl)propionic acid: This compound lacks the hydroxy group, which may affect its reactivity and binding properties.

    3-(4,4-Difluorocyclohexyl)-2-fluoropropanoic acid: The presence of a fluorine atom instead of a hydroxy group can alter its chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(4,4-difluorocyclohexyl)-2-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O3/c10-9(11)3-1-6(2-4-9)5-7(12)8(13)14/h6-7,12H,1-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADNKUFAWITBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(C(=O)O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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